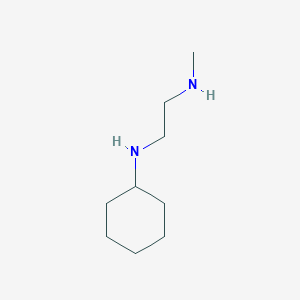
N-Methyl-N'-cyclohexyl ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-cyclohexyl-N-methylethane-1,2-diamine is an organic compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by a cyclohexyl group attached to one of the nitrogen atoms and a methyl group attached to the other nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-methylethane-1,2-diamine typically involves the reaction of cyclohexylamine with N-methylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of N’-cyclohexyl-N-methylethane-1,2-diamine may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification systems to ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in optimizing the reaction conditions and improving the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N’-cyclohexyl-N-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
N’-cyclohexyl-N-methylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-cyclohexyl-N-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dimethylethylenediamine
- 1,2-Diaminocyclohexane
- N,N’-Dimethylcyclohexane-1,2-diamine
Uniqueness
N’-cyclohexyl-N-methylethane-1,2-diamine is unique due to the presence of both a cyclohexyl group and a methyl group attached to the nitrogen atoms. This structural feature imparts specific chemical and physical properties to the compound, making it distinct from other similar diamines. The combination of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propriétés
Formule moléculaire |
C9H20N2 |
|---|---|
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
N'-cyclohexyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C9H20N2/c1-10-7-8-11-9-5-3-2-4-6-9/h9-11H,2-8H2,1H3 |
Clé InChI |
IWUHWRSKHTWKHZ-UHFFFAOYSA-N |
SMILES |
CNCCNC1CCCCC1 |
SMILES canonique |
CNCCNC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide](/img/structure/B1638600.png)
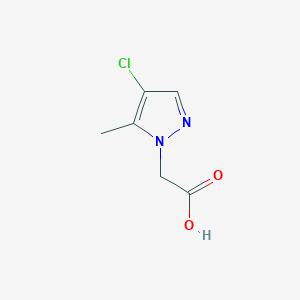
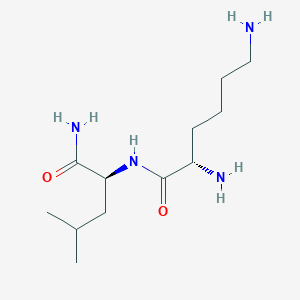
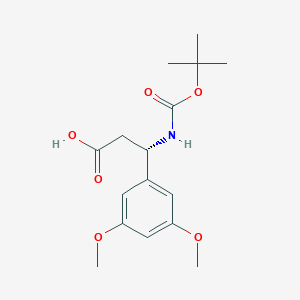
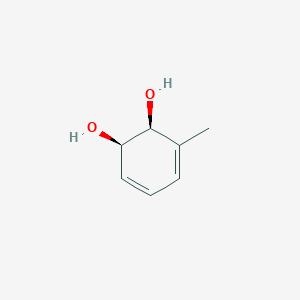
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B1638625.png)
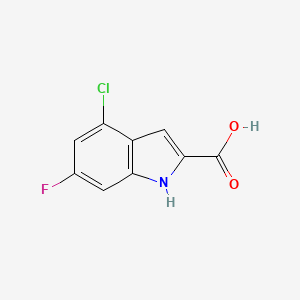
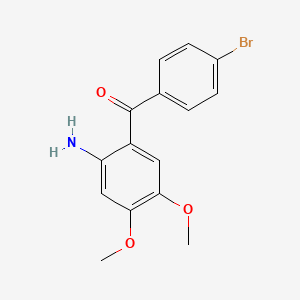



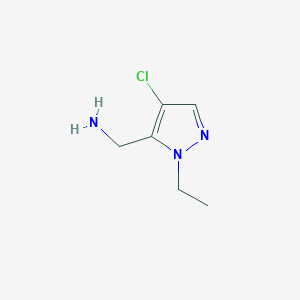
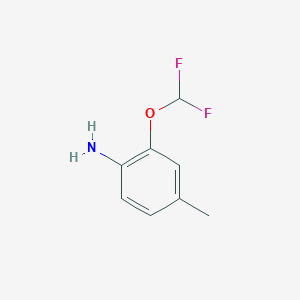
![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)
